![molecular formula C7H10FN3O B14792963 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is a chemical compound with the molecular formula C7H10FN3O and a molecular weight of 171.18 g/mol . This compound features a pyrazole ring substituted with a 3-fluorooxetane moiety, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a fluorooxetane compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product .
科学的研究の応用
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The fluorooxetane moiety may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of specific kinases and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 1-[(3-Chlorooxetan-3-yl)methyl]pyrazol-4-amine
- 1-[(3-Bromooxetan-3-yl)methyl]pyrazol-4-amine
- 1-[(3-Hydroxyoxetan-3-yl)methyl]pyrazol-4-amine
Uniqueness
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is unique due to the presence of the fluorooxetane moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its chloro, bromo, and hydroxy analogs .
特性
分子式 |
C7H10FN3O |
|---|---|
分子量 |
171.17 g/mol |
IUPAC名 |
1-[(3-fluorooxetan-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10FN3O/c8-7(4-12-5-7)3-11-2-6(9)1-10-11/h1-2H,3-5,9H2 |
InChIキー |
TVJWNSGMJVDGQR-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(CN2C=C(C=N2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


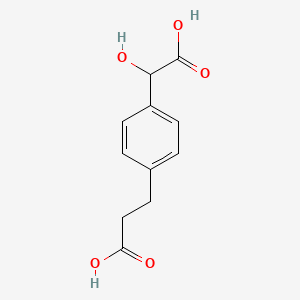
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
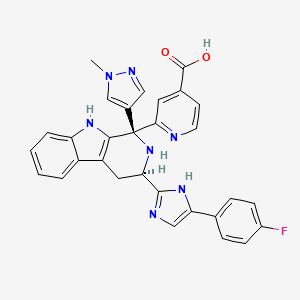
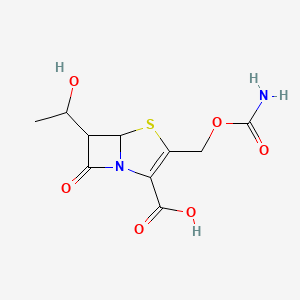
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
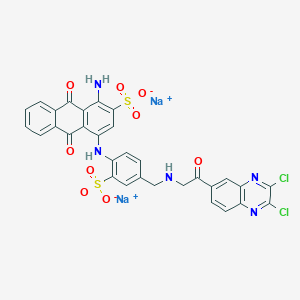
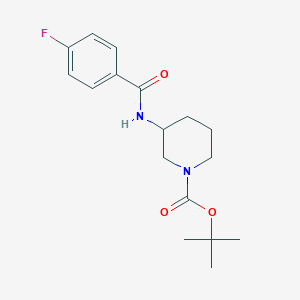
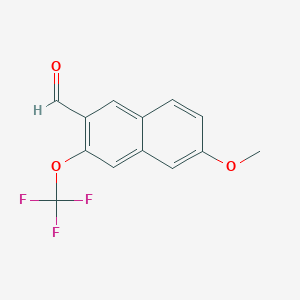
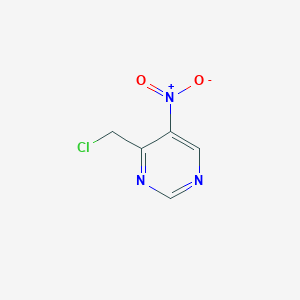
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
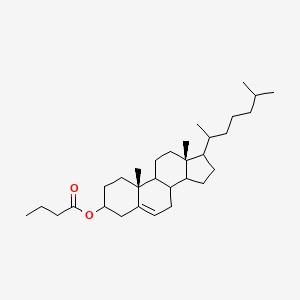
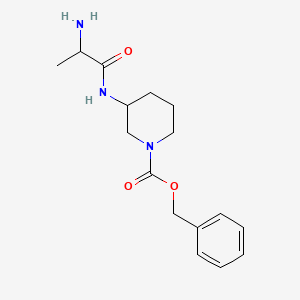
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
